Regulatory Status: 7,7,8,8-Tetrachlorotetradecane Is Expressly Identified as an SVHC Candidate, Differentiating Its Risk Profile from Longer-Chain Chlorinated Alkanes
The di-, tri-, and tetrachlorotetradecane group, which includes 7,7,8,8-tetrachlorotetradecane, is explicitly listed on the ECHA Candidate List of Substances of Very High Concern (SVHC) for its PBT (Article 57d) and vPvB (Article 57e) properties [1]. In contrast, many long-chain chlorinated paraffins (LCCPs, C20-30) are not currently subject to the same level of regulatory scrutiny. This provides a clear, verifiable regulatory differentiation for scientific justification of targeted research on this specific medium-chain congener.
| Evidence Dimension | Regulatory classification under EU REACH |
|---|---|
| Target Compound Data | Identified as SVHC: PBT (Article 57d) and vPvB (Article 57e). Production volume band: ≥ 0 to < 10 tonnes per annum. |
| Comparator Or Baseline | Long-chain chlorinated paraffins (LCCPs, C20-30) are generally not listed on the Candidate List as individual groups. |
| Quantified Difference | Qualitative difference in regulatory status (SVHC vs. not listed), implying a mandate for substitution and detailed risk assessment for the C14 congener group. |
| Conditions | EU REACH Regulation, ECHA Candidate List update as of 2022. |
Why This Matters
This regulatory designation directly justifies procurement for research into environmental fate, monitoring method development, and toxicity testing to support risk mitigation strategies, which is not required for unlisted alternatives.
- [1] Watchdog. di-, tri- and tetrachlorotetradecane regulatory record. PBT (Article 57d), vPvB (Article 57e) scope. Available at: https://watchdog.ecomole.com/en/listitem/307368/ View Source
